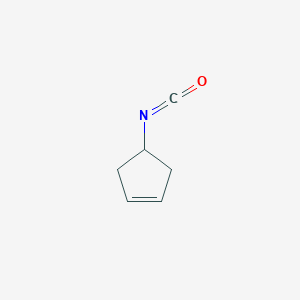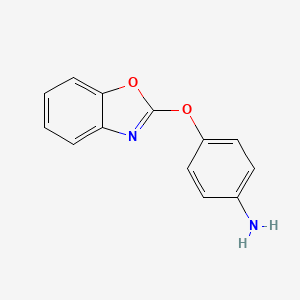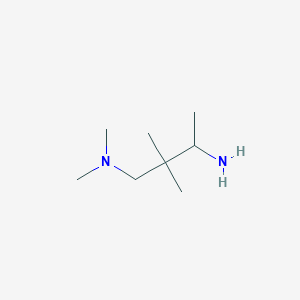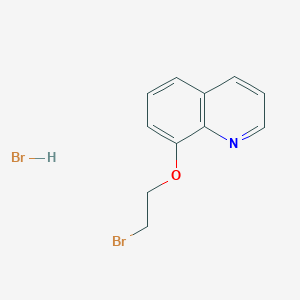![molecular formula C7H6IN3 B1524603 3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1190311-37-5](/img/structure/B1524603.png)
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Overview
Description
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the third position and an amino group at the fifth position of the pyrrolo[3,2-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-3-Iodo-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.
Mode of Action
5-Amino-3-Iodo-4-Azaindole interacts with its protein kinase targets by binding to their ATP-binding sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell.
Biochemical Pathways
The inhibition of protein kinases by 5-Amino-3-Iodo-4-Azaindole affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth, division, and death. By disrupting these pathways, 5-Amino-3-Iodo-4-Azaindole can alter the behavior of cells, potentially leading to therapeutic effects .
Pharmacokinetics
The pharmacokinetics of 5-Amino-3-Iodo-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated and finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it reaches its protein kinase targets in sufficient concentrations to exert its effects.
Result of Action
The molecular and cellular effects of 5-Amino-3-Iodo-4-Azaindole’s action depend on the specific protein kinases it targets and the biochemical pathways it affects. Generally, by inhibiting protein kinases, 5-Amino-3-Iodo-4-Azaindole can disrupt cellular processes regulated by these enzymes, potentially leading to the death of abnormal cells or the prevention of their growth and division .
Action Environment
The action, efficacy, and stability of 5-Amino-3-Iodo-4-Azaindole can be influenced by various environmental factors. These include the presence of other molecules in the cell, the physical and chemical conditions within the cell, and the presence of transport proteins that can affect the compound’s distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of 2-bromo-5-iodopyridine as a starting material. The synthetic route involves the following steps:
Cyclization: The precursor undergoes a cyclization reaction to form the pyrrolopyridine core.
Substitution: The iodine atom is introduced at the third position through a substitution reaction.
Amination: The amino group is introduced at the fifth position using appropriate amination reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substituted Derivatives: Various substituted pyrrolopyridines depending on the reagents used.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction conditions.
Coupled Products: Complex molecules formed through coupling reactions with different aryl or alkyl groups.
Scientific Research Applications
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: To study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: As a tool compound to investigate biological processes and molecular interactions.
Industrial Applications: In the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to the presence of the iodine atom and the amino group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQRMILZQNPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
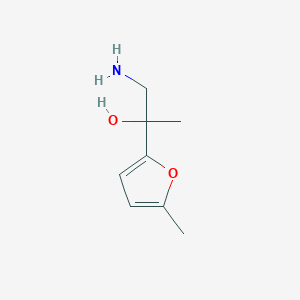
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
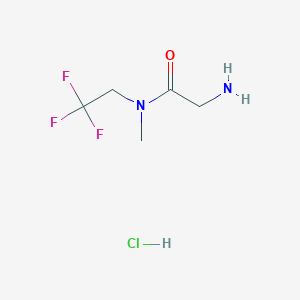
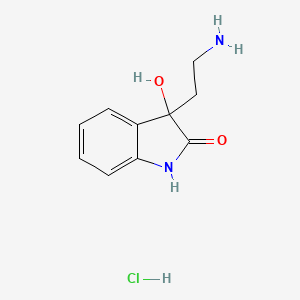
![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
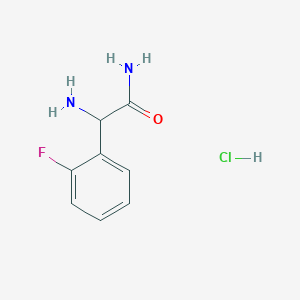
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)

